molecular formula C10H12BrFN2 B3033194 2-(3-Bromo-4-fluorophenyl)piperazine CAS No. 942474-02-4

2-(3-Bromo-4-fluorophenyl)piperazine

Cat. No.: B3033194
CAS No.: 942474-02-4
M. Wt: 259.12
InChI Key: OXNHARNZUDPFPY-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceutical drugs. The presence of both bromine and fluorine atoms in the phenyl ring of this compound makes it an interesting subject for chemical research due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)piperazine typically involves the reaction of 3-bromo-4-fluoroaniline with piperazine under specific conditions. One common method involves the use of a high-boiling solvent to facilitate the reaction. The reaction can be carried out by heating the mixture of 3-bromo-4-fluoroaniline and piperazine in the presence of a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)piperazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)piperazine
  • 1-(3-Chloro-4-fluorophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine

Uniqueness

2-(3-Bromo-4-fluorophenyl)piperazine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure can result in different biological activities and reactivity compared to other similar compounds. For example, the presence of both bromine and fluorine can enhance its lipophilicity and membrane permeability, potentially leading to better pharmacokinetic properties .

Biological Activity

2-(3-Bromo-4-fluorophenyl)piperazine is a notable compound within the piperazine class, recognized for its diverse biological activities. The presence of bromine and fluorine in its structure enhances its potential pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and specific case studies that highlight its efficacy.

Chemical Structure

The chemical formula for this compound is C10H11BrF2N. The structural characteristics include:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Bromine and Fluorine substituents : Positioned on the phenyl ring, these halogens influence the compound's reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-bromo-4-fluoroaniline with piperazine. Common methods include:

  • Conventional heating : A mixture of the reactants is heated in a solvent.
  • Microwave-assisted synthesis : This method significantly reduces reaction time and improves yield .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial effects .
  • Anticancer Properties : Research indicates that piperazine derivatives can induce apoptosis in cancer cells, potentially making them useful in cancer therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound includes factors such as absorption, distribution, metabolism, and excretion (ADME). The presence of halogen atoms enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antimicrobial Effects

A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains, reporting MIC values ranging from 0.24 to 1.9 μg/mL. These values indicate potent antibacterial activity comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Another research effort focused on the anticancer potential of piperazine derivatives, including this compound. The findings suggested that these compounds could inhibit tumor growth by targeting specific cellular pathways involved in cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
1-(4-Bromophenyl)piperazineModerateLow
1-(3-Chloro-4-fluorophenyl)piperazineLowModerate

This table highlights that while this compound shows high antimicrobial activity, its anticancer properties are moderate compared to some other derivatives.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNHARNZUDPFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279147
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-02-4
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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